1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile
Overview
Description
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core
Preparation Methods
The synthesis of 1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed Larock indole synthesis, followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction . Industrial production methods may involve optimization of these reactions to increase yield and reduce costs.
Chemical Reactions Analysis
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common reagents used in these reactions include palladium catalysts, bases such as sodium hydroxide or potassium hydroxide, and nucleophiles like amines and halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Comparison with Similar Compounds
1-Benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile can be compared with other pyrrolo[3,2-c]pyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound also exhibits biological activity and is used in similar applications.
6-Chloro-1H-pyrrolo[3,2-b]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-benzyl-6-chloropyrrolo[3,2-c]pyridine-7-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3/c16-15-13(8-17)14-12(9-18-15)6-7-19(14)10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKSRKOUFBQKSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CN=C(C(=C32)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70357-64-1 | |
Record name | 1-benzyl-6-chloro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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